1-(2-Chlorophenoxy)propan-2-ol
CAS No.: 5335-22-8
Cat. No.: VC16105133
Molecular Formula: C9H11ClO2
Molecular Weight: 186.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5335-22-8 |
---|---|
Molecular Formula | C9H11ClO2 |
Molecular Weight | 186.63 g/mol |
IUPAC Name | 1-(2-chlorophenoxy)propan-2-ol |
Standard InChI | InChI=1S/C9H11ClO2/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5,7,11H,6H2,1H3 |
Standard InChI Key | JEESPINTVCBSTA-UHFFFAOYSA-N |
Canonical SMILES | CC(COC1=CC=CC=C1Cl)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(2-Chlorophenoxy)propan-2-ol consists of a 2-chlorophenoxy group (-O-C₆H₄-Cl) attached to the second carbon of a propan-2-ol chain. The ortho-substituted chlorine atom introduces steric hindrance and electronic effects, distinguishing it from para-substituted analogs like 1-(4-chlorophenoxy)propan-2-ol.
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₉H₁₁ClO₂ |
Molecular Weight | 188.64 g/mol |
Boiling Point | ~250–270°C (estimated) |
Melting Point | Not experimentally determined |
Solubility | Miscible in polar organic solvents |
Density | ~1.2 g/cm³ (predicted) |
The compound’s solubility in organic solvents like ethanol and acetone facilitates its use in synthetic applications.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a nucleophilic substitution reaction between 2-chlorophenol and epichlorohydrin under basic conditions:
Key steps include:
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Alkylation: 2-Chlorophenol attacks the less hindered carbon of epichlorohydrin, forming an epoxide intermediate.
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Hydrolysis: The epoxide undergoes acid- or base-catalyzed ring-opening to yield the final alcohol .
Industrial Manufacturing
Industrial processes optimize yield and purity through continuous-flow reactors and advanced purification techniques like fractional distillation. Scalability challenges include managing exothermic reactions and minimizing byproducts such as dichlorinated derivatives.
Chemical Reactivity and Derivative Formation
Oxidation Reactions
1-(2-Chlorophenoxy)propan-2-ol oxidizes to form ketones (e.g., 1-(2-chlorophenoxy)propan-2-one) or carboxylic acids under strong oxidizing conditions (e.g., KMnO₄/CrO₃).
Reduction Pathways
Reduction with LiAlH₄ or NaBH₄ yields 1-(2-chlorophenoxy)propane, though steric effects may hinder full conversion.
Substitution Reactions
The chlorine atom undergoes nucleophilic displacement with reagents like amines or alkoxides, producing derivatives such as 1-(2-phenoxy)propan-2-ol analogs .
Biological Activities and Mechanisms
Enzyme Inhibition
Structural analogs demonstrate inhibitory effects on enzymes like acetylcholinesterase and cytochrome P450, suggesting potential therapeutic applications.
Industrial and Pharmaceutical Applications
Agrochemical Intermediates
The compound serves as a precursor in herbicide synthesis, leveraging its chlorinated aromatic moiety for phytotoxic activity .
Pharmaceutical Development
Derivatives of 1-(2-chlorophenoxy)propan-2-ol are explored for:
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Muscle relaxants: Analogous to chlorphenesin, which modulates GABAergic neurotransmission.
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Antifungal agents: Disruption of fungal membrane integrity via lipophilic interactions.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Chlorophenoxypropanols
The ortho-substitution in 1-(2-chlorophenoxy)propan-2-ol enhances steric effects, reducing reactivity compared to para-isomers but increasing lipid solubility for improved membrane permeability.
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